molecular formula C14H17NO5 B13876899 Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate

Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate

Cat. No.: B13876899
M. Wt: 279.29 g/mol
InChI Key: KOYWGLXEYQQWEU-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate is an organic compound with a complex structure that includes both ester and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate typically involves the reaction of 3-methoxy-2-methylaniline with dimethyl but-2-enedioate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to the active site of the enzyme or receptor, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-butyl-2-methylanilino)but-2-enedioate
  • 3-Methoxy-2,2-dimethyloxirane

Comparison

Compared to similar compounds, Dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate is unique due to its specific substitution pattern on the aniline ring. This uniqueness can influence its reactivity and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

dimethyl 2-(3-methoxy-2-methylanilino)but-2-enedioate

InChI

InChI=1S/C14H17NO5/c1-9-10(6-5-7-12(9)18-2)15-11(14(17)20-4)8-13(16)19-3/h5-8,15H,1-4H3

InChI Key

KOYWGLXEYQQWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)NC(=CC(=O)OC)C(=O)OC

Origin of Product

United States

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